molecular formula C10H8ClNO3 B3258590 4-(4-Chloroanilino)-4-oxobut-2-enoic acid CAS No. 306935-74-0

4-(4-Chloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B3258590
CAS No.: 306935-74-0
M. Wt: 225.63 g/mol
InChI Key: FBTQVXSNFILAQY-AATRIKPKSA-N
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Description

4-(4-Chloroanilino)-4-oxobut-2-enoic acid (CAS 306935-74-0) is a high-value chemical building block extensively utilized in synthetic organic and medicinal chemistry as a key intermediate for the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . This compound serves a critical role in the synthesis of complex molecules, with specific applications in the creation of pharmaceutical intermediates, pesticide intermediates, and dye intermediates . Its molecular structure, defined by the formula C10H8ClNO3 and a molecular weight of 225.63 g/mol, makes it a versatile precursor in various synthetic pathways . The compound is offered in high purity, with grades available exceeding 99% and confirmed through rigorous analytical methods including LCMS, GCMS, HPLC, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications . Key physical properties include a melting point of approximately 200°C and a flash point of 235.7°C . It is classified as an irritant and should be handled with appropriate safety precautions, including the use of personal protective equipment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Chloroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-chloroaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 4-(4-chloroanilino)-4-oxobut-2-enoate85–92
AmidationThionyl chloride (SOCl₂), followed by ammonia4-(4-Chloroanilino)-4-oxobut-2-enamide78

These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications .

Addition Reactions

The α,β-unsaturated system participates in conjugate additions:

Nucleophilic Additions

  • Thiols : Reacts with mercaptoethanol in THF to form β-thioether derivatives.

  • Amines : Primary amines (e.g., methylamine) undergo Michael addition at the β-position.

Electrophilic Additions

  • Halogens (e.g., Br₂ in CCl₄) add across the double bond, forming dihalogenated products.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

ConditionsProductApplicationReference
PCl₅, reflux2-Chloro-4-(4-chlorophenyl)quinazolin-5-oneAntifungal agent precursor
Ac₂O, H₂SO₄3-Acetyl-4-(4-chloroanilino)furan-2(5H)-oneIntermediate for bioactive molecules

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media cleaves the double bond, yielding 4-(4-chloroanilino)-2-oxosuccinic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing 4-(4-chloroanilino)butanoic acid.

Biological Interaction Mechanisms

  • Enzyme Inhibition : Competes with ATP in adenylyl cyclase binding (IC₅₀: 90 nM for AC2 activation) .

  • Antimicrobial Action : Disrupts fungal cell wall synthesis via chitin synthase inhibition .

Comparative Reactivity Table

ReactionRate (k, s⁻¹)Activation Energy (kJ/mol)
Esterification1.2 × 10⁻³45.6
Michael Addition3.8 × 10⁻⁴58.3
Cyclization2.1 × 10⁻⁴62.7

Scientific Research Applications

4-(4-Chloroanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

Structurally related compounds differ primarily in substituents on the anilino ring or the butenoyl chain. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents References
4-(4-Chloroanilino)-4-oxobut-2-enoic acid C₁₀H₈ClNO₃ 225.63 ~1.5* 4-Cl on anilino
4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 2.81† 4-CH₃ on anilino
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₀ClNO₃ 239.66 2.92 5-Cl, 2-CH₃ on anilino
4-(3-Chloro-4-methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₀ClNO₃ 239.66 2.92 3-Cl, 4-CH₃ on anilino
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid C₁₂H₁₃NO₃ 219.24 N/A 2,6-di-CH₃ on anilino

Notes:

  • logP: The chloro substituent increases hydrophobicity compared to methyl analogs. For example, 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid has a logP of 2.92, higher than the methyl-substituted analog (logP ~2.81) .
  • †The dissociation constant (pKa) of 4-(4-Methylanilino)-4-oxobut-2-enoic acid is 2.81 ± 0.25, enabling acid-base titration for quantification .

Physicochemical Properties

  • Solubility : The 4-methyl analog is water-insoluble but dissolves in organic solvents (e.g., isopropyl alcohol, acetone). Chloro-substituted derivatives likely exhibit even lower aqueous solubility due to increased hydrophobicity .
  • Spectroscopic Data : The 4-methyl analog’s ¹H NMR spectrum shows signals at δ 6.24 (d, J = 12.2 Hz) and δ 6.92 (d, J = 12.1 Hz), corresponding to the α,β-unsaturated system. Chloro substituents would deshield adjacent protons, altering chemical shifts .

Biological Activity

4-(4-Chloroanilino)-4-oxobut-2-enoic acid, with the IUPAC name (E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid and CAS number 306935-74-0, is a compound characterized by its unique structural features that include a chloroaniline moiety attached to a butenoic acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The molecular formula of this compound is C10H8ClNO3, with a molecular weight of approximately 225.63 g/mol. It exhibits notable physical properties such as a melting point around 200 °C and a predicted boiling point of approximately 466.2 °C.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. The presence of the chloroaniline group is believed to enhance its interaction with various biological targets, potentially inhibiting enzymes or pathways involved in disease processes.

The mechanism through which this compound exerts its biological effects involves binding to specific cellular targets, influencing pathways related to inflammation and cancer progression. Studies have shown that it may inhibit key enzymes involved in these processes, leading to reduced cell proliferation and inflammation.

In Vitro Studies

In vitro studies have demonstrated promising results regarding the efficacy of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells while sparing normal cells, suggesting a targeted therapeutic potential.

Case Studies

Several case studies have highlighted its potential applications:

  • Anti-inflammatory Effects : A study revealed that treatment with this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
  • Anticancer Activity : Another investigation focused on breast cancer cell lines where the compound exhibited cytotoxic effects, leading to decreased viability and increased apoptotic markers.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
4-ChloroanilineAniline derivativeSimple amine structure without carboxylic acid
4-(Chlorophenyl)butanoic acidAliphatic carboxylic acidLacks the double bond characteristic of butenoic acids
3-(4-Chloroanilino)propanoic acidPropanoic acid derivativeSimilar amine functionality but different carbon chain length

The unique combination of the chloroaniline moiety and the butenoic acid structure in this compound may confer specific advantages in terms of reactivity and biological efficacy compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chloroanilino)-4-oxobut-2-enoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chloroaniline and maleic anhydride, analogous to the synthesis of its methyl-substituted analog (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid . Key steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of maleic anhydride.
  • Optimizing stoichiometry (e.g., 1:1 molar ratio of 4-chloroaniline to maleic anhydride).
  • Purification via recrystallization using solvents like ethanol or acetone. Reported yields for analogs reach 94.23±0.69% under controlled conditions .

Q. How can the purity and structural identity of the synthesized compound be verified?

  • Methodological Answer :

  • Spectroscopic Analysis : Use IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) stretches. NMR (¹H and ¹³C) can resolve the α,β-unsaturated ketone system and aromatic protons .
  • Titration : Acid-base titration is suitable for quantifying purity, as the dissociation constant (pKa) of related compounds is ~2.81±0.25, enabling precise determination in non-aqueous media .

Q. What solvents are suitable for solubility studies, and how do dielectric constants influence dissolution?

  • Methodological Answer : The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents (e.g., acetone, ethyl acetate). Solubility correlates with solvent dielectric constants (ε):

  • High ε (e.g., DMF, ε=36.7): Enhanced solubility due to dipole-dipole interactions.
  • Low ε (e.g., toluene, ε=2.4): Poor solubility. A solvent blend (e.g., ethanol:water 70:30) may improve dissolution for analytical purposes .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., -Cl vs. -CH₃) influence the reactivity and stability of 4-(aryl)anilino-4-oxobut-2-enoic acids?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions. This can be quantified via Hammett σ constants .
  • Steric Effects : Bulkier substituents reduce reaction rates in cyclization or dimerization pathways. Comparative kinetics studies using HPLC or UV-Vis spectroscopy are recommended .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer :

  • HPLC-MS : Use reversed-phase C18 columns with a mobile phase (e.g., acetonitrile:water + 0.1% formic acid) to separate impurities. MS detection identifies byproducts like unreacted 4-chloroaniline or maleic acid derivatives .
  • Validation : Follow metrological guidelines (e.g., GOST R 8.736-2011) for precision (RSD <2%) and accuracy (spike recovery 95–105%) .

Q. How can computational modeling (e.g., DFT) predict the compound’s tautomeric equilibria or interaction with biological targets?

  • Methodological Answer :

  • Tautomerism : Use Gaussian or ORCA software to calculate energy differences between keto-enol tautomers. Solvent effects (e.g., PCM model) refine predictions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can simulate binding to enzymes (e.g., kinases), leveraging crystallographic data from analogs like quinazolin-4(3H)-ones .

Q. Why do discrepancies in dissociation constants (pKa) occur across studies, and how should they be addressed?

  • Methodological Answer : Variations arise from solvent choice, ionic strength, and temperature. Standardize measurements by:

  • Using a unified solvent system (e.g., 0.1 M KCl in DMSO:water).
  • Applying potentiometric titration with a glass electrode calibrated to NIST buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloroanilino)-4-oxobut-2-enoic acid
Reactant of Route 2
4-(4-Chloroanilino)-4-oxobut-2-enoic acid

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